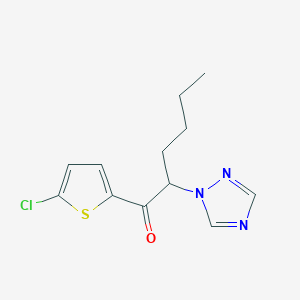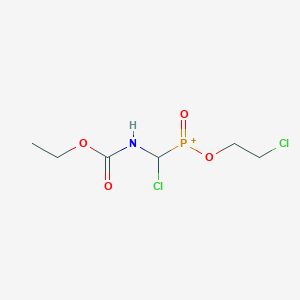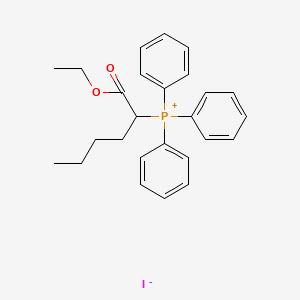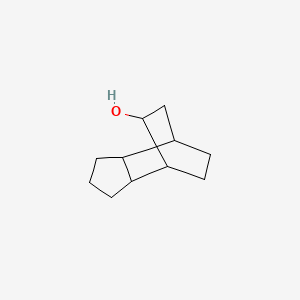
Methyl nitro(piperidin-2-ylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl nitro(piperidin-2-ylidene)acetate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl nitro(piperidin-2-ylidene)acetate typically involves the reaction of piperidine derivatives with nitro compounds under specific conditions. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to yield the desired product . The reaction is catalyzed by a gold(I) complex and proceeds with the use of an iodine(III) oxidizing agent .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl nitro(piperidin-2-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as iodine(III) compounds.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Iodine(III) compounds are commonly used as oxidizing agents.
Reduction: Sodium borohydride is a typical reducing agent used in the reduction of nitro compounds.
Substitution: Nucleophilic substitution reactions often involve reagents like potassium carbonate and tetrabutylammonium iodide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitroso or nitro derivatives, while reduction reactions can produce amines.
Wissenschaftliche Forschungsanwendungen
Methyl nitro(piperidin-2-ylidene)acetate has various scientific research applications, including:
Wirkmechanismus
The mechanism of action of methyl nitro(piperidin-2-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can undergo protonation and deprotonation reactions, leading to the formation of reactive intermediates that interact with biological molecules . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Methyl nitro(piperidin-2-ylidene)acetate can be compared with other piperidine derivatives, such as:
Melperone: A piperidine derivative used as an antipsychotic agent.
Diphenidol: Used as an antiemetic and antivertigo agent.
Dyclonine: A local anesthetic.
Eperisone: A muscle relaxant.
Cycrimine: An anticholinergic agent.
These compounds share the piperidine core structure but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound in various fields.
Eigenschaften
CAS-Nummer |
62746-17-2 |
|---|---|
Molekularformel |
C8H12N2O4 |
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
methyl 2-nitro-2-piperidin-2-ylideneacetate |
InChI |
InChI=1S/C8H12N2O4/c1-14-8(11)7(10(12)13)6-4-2-3-5-9-6/h9H,2-5H2,1H3 |
InChI-Schlüssel |
JFAIDERSQQIMTG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=C1CCCCN1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Chloro-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14508410.png)
![1,1'-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene](/img/structure/B14508422.png)






![3-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]butan-1-one](/img/structure/B14508489.png)

